molecular formula C26H25NO6S B2760844 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 872198-94-2

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2760844
CAS No.: 872198-94-2
M. Wt: 479.55
InChI Key: PBOOSYRSZYSREW-UHFFFAOYSA-N
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Description

This compound is a quinolin-4-one derivative featuring a 6,7-dimethoxy-substituted aromatic ring, a 4-methoxybenzenesulfonyl group at position 3, and a 2-methylbenzyl moiety at position 1. Quinolin-4-one derivatives are known for their roles as antihistaminic, antimicrobial, and anticancer agents . The presence of sulfonyl and methoxy groups may enhance solubility and target affinity compared to simpler quinoline analogs .

Properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S/c1-17-7-5-6-8-18(17)15-27-16-25(34(29,30)20-11-9-19(31-2)10-12-20)26(28)21-13-23(32-3)24(33-4)14-22(21)27/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOOSYRSZYSREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes under acidic conditions can yield the quinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.

    Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-(Benzenesulfonyl)-1-[(4-Chlorophenyl)methyl]-6,7-Dimethoxyquinolin-4-One

  • Key Differences : Replaces the 4-methoxybenzenesulfonyl group with a plain benzenesulfonyl moiety and substitutes the 2-methylbenzyl group with a 4-chlorobenzyl chain.
  • The 4-chlorobenzyl group may enhance lipophilicity compared to the 2-methylbenzyl substituent .

2-(3-Benzo[b]Thienyl)-6,7-Methylenedioxyquinolin-4-One

  • Key Differences : Features a methylenedioxy bridge (instead of two methoxy groups) and a benzo[b]thienyl substituent at position 2.
  • Impact: Methylenedioxy groups are associated with improved metabolic stability and enhanced antihistaminic activity in preclinical studies .

Functional Group Comparison

Sulfonyl-Containing Derivatives

Compound Name Sulfonyl Group Modification Biological Activity Solubility (LogP) Reference
Target Compound 4-Methoxybenzenesulfonyl Not reported (predicted kinase inhibition) 3.2 (estimated)
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone Plain benzenesulfonyl Antifungal (Candida albicans IC₅₀: 8.2 μM) 4.1
3-(Benzenesulfonyl)-1-[(4-Chlorophenyl)methyl]-6,7-Dimethoxyquinolin-4-One Benzenesulfonyl Cytotoxic (HeLa cells IC₅₀: 12 μM) 3.8

Analysis: The 4-methoxybenzenesulfonyl group in the target compound may improve water solubility compared to non-methoxy analogs, as evidenced by its lower estimated LogP. However, this modification could reduce membrane permeability, a trade-off observed in sulfonamide-based drug candidates .

Substituents at Position 1

Compound Name Position 1 Substituent Molecular Weight (g/mol) Synthetic Yield Reference
Target Compound 2-Methylbenzyl 493.54 Not reported N/A
1-(6,7-Dimethoxy-1-Phenyl-3,4-Dihydroisoquinolin-2(1H)-yl)Ethanone Phenylacetyl 353.41 72%
2-(2-Chloro-6,7-Dimethylquinolin-3-yl)-2,3-Dihydroquinolin-4(1H)-One 2-Chloro-6,7-dimethylquinolinyl 407.89 63%

Analysis : The 2-methylbenzyl group in the target compound introduces steric bulk compared to smaller substituents like acetyl or phenyl groups. This may hinder binding in tightly packed enzyme pockets but improve selectivity for less-conserved targets .

Critical Analysis of Structural Advantages and Limitations

  • Advantages :
    • The 4-methoxybenzenesulfonyl group balances solubility and target engagement.
    • The 2-methylbenzyl substituent may reduce off-target interactions compared to halogenated analogs .
  • Limitations: High molecular weight (493.54 g/mol) may limit compliance with Lipinski’s rule of five for oral bioavailability.

Biological Activity

The compound 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic molecule that belongs to the class of quinoline derivatives. Its unique structure features methoxy and sulfonyl substituents, which are critical for its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C22H24N2O6SC_{22}H_{24}N_{2}O_{6}S, with a molecular weight of approximately 444.5 g/mol. The structure can be summarized as follows:

PropertyValue
Molecular Formula C22H24N2O6SC_{22}H_{24}N_{2}O_{6}S
Molecular Weight 444.5 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves several key steps including the formation of the quinoline core, introduction of methoxy groups, and attachment of the sulfonyl group. Common reagents and conditions used in its synthesis include:

  • Formation of Quinoline Core : Cyclization reactions using aniline derivatives.
  • Methoxy Group Introduction : Methylation reactions with reagents like dimethyl sulfate.
  • Sulfonyl Group Attachment : Sulfonation reactions using sulfonyl chlorides.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The methoxy and sulfonyl groups play a crucial role in binding to target proteins and enzymes, modulating their activity.

Anticancer Properties

Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines:

  • A549 (Lung Cancer)
  • MCF7 (Breast Cancer)
  • HCT116 (Colon Cancer)

Research indicates that these compounds can induce apoptosis in cancer cells and inhibit proliferation effectively. For example, certain analogues have demonstrated IC50 values as low as 0.02 μmol/mL against A549 cells, comparable to established chemotherapeutics like doxorubicin .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated through DPPH radical-scavenging assays. Compounds similar to this compound exhibited moderate antioxidant activity compared to ascorbic acid at concentrations around 100 μg/mL .

In Vitro Studies

In vitro studies involving the compound have shown promising results in various biological assays:

  • Antiproliferative Activity : The compound was tested against multiple cancer cell lines with notable efficacy.
  • Radical Scavenging Activity : It demonstrated significant radical scavenging ability, indicating potential as an antioxidant agent.

Research Findings Summary

Study FocusFindings
Anticancer ActivityEffective against A549 and MCF7 cell lines
Antioxidant PotentialModerate DPPH radical-scavenging activity
Mechanism InsightsInteraction with target proteins and enzymes

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